Lipophilicity Contrast: 2-Regioisomer vs 4-Regioisomer
The target compound exhibits a computed XLogP3‑AA of 1.1, which is 1.3 log units higher than the 4‑nitrile regioisomer 1‑(2‑hydroxyethyl)piperidine‑4‑carbonitrile (XLogP3‑AA = −0.2) and 0.3 log units lower than unsubstituted piperidine‑1‑carbonitrile (XLogP3‑AA = 1.4) [1][2][3]. This positions 2‑(2‑hydroxyethyl)piperidine‑1‑carbonitrile in a favorable intermediate lipophilicity range (LogP ≈ 1–3) often associated with balanced passive permeability and aqueous solubility for CNS‑oriented building blocks.
| Evidence Dimension | Computed XLogP3‑AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.1 |
| Comparator Or Baseline | 1‑(2‑Hydroxyethyl)piperidine‑4‑carbonitrile (XLogP3‑AA = −0.2); piperidine‑1‑carbonitrile (XLogP3‑AA = 1.4); 2‑(2‑hydroxyethyl)piperidine (XLogP3‑AA = 0.4) |
| Quantified Difference | ΔXLogP3‑AA = +1.3 vs 4‑regioisomer; ΔXLogP3‑AA = −0.3 vs piperidine‑1‑carbonitrile; ΔXLogP3‑AA = +0.7 vs 2‑(2‑hydroxyethyl)piperidine |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18); all values derived from the same descriptor algorithm for direct comparability |
Why This Matters
In drug‑discovery programs, a LogP difference of 1.3 units can translate into a 20‑fold difference in partition coefficient, directly impacting membrane permeability, metabolic stability, and off‑target binding—making the 2‑regioisomer the preferred choice when intermediate lipophilicity is required.
- [1] PubChem CID 104185232. 2-(2-Hydroxyethyl)piperidine-1-carbonitrile – Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/1564461-88-6 View Source
- [2] PubChem CID 13823155. 1-(2-Hydroxyethyl)piperidine-4-carbonitrile – Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/21168-73-0 View Source
- [3] PubChem CID 73736. Piperidine‑1‑carbonitrile (CAS 1530‑87‑6) – Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/1530-87-6 View Source
